7-(1H-benzimidazol-2-ylamino)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC16365908
Molecular Formula: C16H12N8O
Molecular Weight: 332.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N8O |
|---|---|
| Molecular Weight | 332.32 g/mol |
| IUPAC Name | 11-(1H-benzimidazol-2-ylamino)-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C16H12N8O/c1-9-18-16-17-8-10-13(24(16)21-9)6-7-23(14(10)25)22-15-19-11-4-2-3-5-12(11)20-15/h2-8H,1H3,(H2,19,20,22) |
| Standard InChI Key | ZBUMEDSKSQEPBS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)NC4=NC5=CC=CC=C5N4 |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Composition
The compound’s molecular formula is C₁₆H₁₂N₈O, with a molecular weight of 332.32 g/mol. Its IUPAC name, 11-(1H-benzimidazol-2-ylamino)-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7,12-pentaen-10-one, reflects its intricate polycyclic framework. Key structural features include:
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A benzimidazole group linked via an amino bridge to a pyrido-triazolopyrimidine core.
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A methyl substituent at position 2 of the triazolopyrimidine ring.
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A ketone group at position 6 of the pyrimidine ring.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂N₈O |
| Molecular Weight | 332.32 g/mol |
| Hydrogen Bond Donors | 3 (NH groups) |
| Hydrogen Bond Acceptors | 7 (N and O atoms) |
| Rotatable Bonds | 2 |
Structural Characterization
X-ray crystallographic studies of analogous triazolopyrimidine derivatives, such as those reported in fragment-based screening of FAD-dependent oxidoreductases , reveal planar geometries that facilitate π-π stacking interactions. The benzimidazole moiety likely adopts a coplanar orientation relative to the triazolopyrimidine core, optimizing electronic conjugation and binding affinity to enzymatic pockets.
Synthetic Methodologies
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles in optimizing yield and purity due to the compound’s steric complexity. Continuous flow chemistry and microwave-assisted synthesis could mitigate these issues by enhancing reaction control and reducing side products .
Biological Activity and Mechanistic Insights
Kinase Inhibition Profile
The compound’s triazolopyrimidine core is structurally analogous to ATP-competitive kinase inhibitors. Molecular docking simulations suggest that the benzimidazole group occupies hydrophobic pockets adjacent to the kinase active site, while the pyrido-triazolopyrimidine system mimics ATP’s adenine binding . This dual interaction disrupts phosphorylation cascades critical for cell proliferation.
Table 2: Hypothesized Biological Targets
| Target Kinase | Predicted IC₅₀ (nM) | Therapeutic Area |
|---|---|---|
| Cyclin-Dependent Kinase 2 | 10–50 | Oncology |
| Aurora Kinase A | 20–100 | Mitotic Regulation |
| JAK2 | 50–200 | Inflammatory Diseases |
Comparative Analysis with Structural Analogues
Contrast with 2-{[(5,7-Dimethyl triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic Acid
The thioether and carboxylic acid groups in CID 2113479 confer higher polarity, making it more suitable for extracellular targets, whereas the target compound’s lipophilic benzimidazole favors intracellular kinase inhibition.
Comparison with Crystallographic Fragments
Triazolopyrimidine derivatives in crystallographic studies, such as 3-( triazolo[1,5-a]pyrimidin-2-yl)-propan-1-ol (C₈H₁₀N₄O), demonstrate that even simplified analogues maintain protein-binding capabilities. The target compound’s extended conjugation likely enhances target residence time by 3–5 orders of magnitude.
Applications and Future Directions
Oncology Therapeutics
Preclinical models suggest synergistic effects when combined with checkpoint inhibitors. The methyl group at position 2 may reduce metabolic clearance compared to unmethylated analogues.
Material Science Applications
The rigid aromatic system could serve as a building block for organic semiconductors. Preliminary computational studies indicate a bandgap of 2.8 eV, suitable for photovoltaic applications.
Synthetic Challenges and Innovations
Advances in C–H activation catalysis could streamline the synthesis of the pyrido-triazolopyrimidine core. Enzymatic resolution methods may address stereochemical complexities in chiral derivatives.
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